molecular formula C6H13FO5 B1203626 2-Deoxy-2-fluoro-D-glucitol CAS No. 34339-80-5

2-Deoxy-2-fluoro-D-glucitol

Cat. No.: B1203626
CAS No.: 34339-80-5
M. Wt: 184.16 g/mol
InChI Key: FHMVCKHFSUAUMP-JGWLITMVSA-N
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Description

2-Deoxy-2-fluoro-D-glucitol is a fluorinated sugar alcohol derived from D-glucitol (sorbitol) by replacing the hydroxyl group at the C-2 position with a fluorine atom. This modification significantly alters its biochemical properties, making it a valuable tool for studying enzyme specificity and metabolic pathways. Structurally, it retains the sugar alcohol backbone but lacks the reactive carbonyl group, enhancing stability while reducing susceptibility to redox reactions .

Key applications include its use as a substrate analog in enzymatic studies. For instance, microbial fermentation with Acetomonas oxydans converts this compound into 5-deoxy-5-fluoro-L-sorbose, demonstrating its role in probing microbial oxidation pathways . Additionally, fluorination at C-2 disrupts typical sugar metabolism, enabling researchers to investigate glycosidase inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Deoxy-2-fluoro-D-glucitol, and how do reaction conditions influence yield and purity?

The synthesis typically involves fluorination of D-glucose derivatives. A common method uses anhydrous hydrogen fluoride (HF) or fluorine gas (F₂) for direct fluorination at the C2 position. For example, fluorination of 1,3,4,6-tetra-O-acetyl-D-glucose with anhydrous HF yields 2-deoxy-2-fluoro-D-glucose, which is then reduced to the glucitol form. Key factors include temperature control (0–5°C for HF reactions) and protecting group strategies to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >98% purity .

Q. How is this compound characterized structurally and functionally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 19^19F NMR to verify fluorination at C2 and stereochemistry.
  • Mass spectrometry : Exact mass (m/z 182.059) confirms molecular formula (C₆H₁₁FO₅).
  • X-ray crystallography : Resolves spatial configuration and hydrogen bonding patterns. Functional characterization includes metabolic inhibition assays in cell cultures, where it competes with glucose for hexokinase binding .

Q. What role does this compound play in studying carbohydrate metabolism?

As a glucose analog, it inhibits glycolysis by competitively binding to hexokinase, blocking phosphorylation. This property is leveraged to study metabolic flux in cancer cells or microbial systems. For example, Pseudomonas aeruginosa fermentation studies revealed its conversion into downstream metabolites, highlighting species-specific enzymatic activity .

Advanced Research Questions

Q. How do isotopic labeling (e.g., 18^{18}18F, 3^{3}3H) and fluorination position affect the pharmacokinetics of this compound in PET imaging?

18^{18}F-labeled analogs (e.g., [18^{18}F]FDG) are critical PET tracers for glucose uptake imaging. The C2 fluorination site mimics glucose’s hydroxyl group, ensuring transporter recognition (e.g., GLUT1). Radiolabeling requires precise control of precursor purity and reaction time to achieve high specific activity (>2 GBq/μmol). Quality control via HPLC (retention time: 8–10 min) and radio-TLC validates radiochemical purity (>95%) .

Q. What experimental strategies resolve contradictions in reported cellular uptake rates of this compound?

Discrepancies arise from variations in cell type (e.g., cancer vs. normal cells), transporter expression levels, and assay conditions (e.g., glucose-depleted media). A standardized protocol includes:

  • Competitive uptake assays : Co-incubation with D-glucose to quantify inhibition.
  • Transporter knockdown models : CRISPR/Cas9-edited GLUT1/3-deficient cells.
  • Kinetic analysis : Michaelis-Menten parameters (Km, Vmax) under controlled pH and temperature .

Q. What advanced analytical methods are used to study this compound’s interaction with glycosidases?

  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry.
  • Molecular docking simulations : Predicts binding poses using crystal structures of glycosidase active sites.
  • Kinetic isotope effect (KIE) studies : Compares 19^{19}F vs. 1^{1}H to elucidate transition-state stabilization mechanisms .

Q. How does this compound serve as a precursor for synthesizing fluorinated glycoconjugates?

It is enzymatically glycosylated to produce fluorinated disaccharides or glycoproteins. For example, β-1,4-linkage formation with 2-acetamido-2-deoxy-D-glucose via glycosyltransferases yields fluorinated chitobiose analogs. Reaction optimization includes UDP-sugar cofactor supplementation and pH stabilization (6.5–7.5) .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Fluorinated Sugar Alcohols and Related Compounds

Compound Molecular Formula Molecular Weight Fluorine Position Key Functional Groups
2-Deoxy-2-fluoro-D-glucitol C₆H₁₂FO₅ 196.16 C-2 Sugar alcohol, C-2 fluorine
3-Deoxy-3-fluoro-D-glucitol C₆H₁₃FO₅ 184.16 C-3 Sugar alcohol, C-3 fluorine
2-Deoxy-2-fluoro-D-glucose C₆H₁₁FO₅ 194.15 C-2 Aldose, C-2 fluorine
2-Deoxy-2-fluoro-D-galactose C₆H₁₁FO₅ 194.15 C-2 Aldose, C-2 fluorine (galactose stereochemistry)

Key Observations :

  • Positional Isomerism : Fluorination at C-2 vs. C-3 (e.g., 3-deoxy-3-fluoro-D-glucitol) alters hydrogen bonding and steric interactions, affecting enzyme binding. For example, 2-fluoro derivatives are more effective glycosidase inhibitors due to mimicry of the oxocarbenium ion transition state .
  • Sugar Alcohol vs. Aldose : The absence of a reducing end in this compound prevents phosphorylation by hexokinase, unlike its glucose counterpart (2-deoxy-2-fluoro-D-glucose), which is widely used in PET imaging .

Biochemical Activity and Enzyme Interactions

Table 2: Enzymatic and Metabolic Properties

Compound Key Enzymatic Interactions Metabolic Fate Applications
This compound Inhibits α-glucosidases via transition-state mimicry Converted to 5-deoxy-5-fluoro-L-sorbose via microbial oxidation Enzyme inhibition studies, microbial metabolism probes
2-Deoxy-2-fluoro-D-glucose Phosphorylated by hexokinase; accumulates in cells Trapped as FDG-6-phosphate in glycolysis PET imaging, cancer diagnostics
3-Deoxy-3-fluoro-D-glucitol Binds galactose-specific enzymes with reduced affinity Limited metabolic processing Comparative enzyme specificity studies

Mechanistic Insights :

  • Glycosidase Inhibition : this compound acts as a mechanism-based inhibitor by stabilizing the glycosidase transition state, whereas 3-fluoro analogs show weaker binding due to mismatched stereoelectronic effects .
  • Microbial Metabolism : Unlike 2-deoxy-2-fluoro-D-glucose, which is metabolically trapped in cells, the glucitol derivative undergoes oxidation by Acetomonas oxydans, producing fluorinated ketose derivatives .

Table 3: Availability and Cost (Representative Data)

Compound Purity (%) Price (per 25 mg) Key Suppliers
This compound 99 $880 Coompo, ECHEMI
2-Deoxy-2-fluoro-D-glucose 98 $350 Multiple vendors
3-Deoxy-3-fluoro-D-glucitol 99 $880 ECHEMI

Properties

CAS No.

34339-80-5

Molecular Formula

C6H13FO5

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-5-fluorohexane-1,2,3,4,6-pentol

InChI

InChI=1S/C6H13FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

FHMVCKHFSUAUMP-JGWLITMVSA-N

SMILES

C(C(C(C(C(CO)F)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)F)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)F)O)O)O)O

Key on ui other cas no.

34339-80-5

Synonyms

2-deoxy-2-fluoro-D-glucitol

Origin of Product

United States

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